Methional diethyl acetal Methional diethyl acetal Methional diethyl acetal, also known as 3-(methylthio)propanal, 9CI or di-et acetal, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Methional diethyl acetal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methional diethyl acetal is primarily located in the cytoplasm. Methional diethyl acetal has a cabbage and pungent taste.
Brand Name: Vulcanchem
CAS No.: 16630-61-8
VCID: VC21011880
InChI: InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3
SMILES: CCOC(CCSC)OCC
Molecular Formula: C8H18O2S
Molecular Weight: 178.29 g/mol

Methional diethyl acetal

CAS No.: 16630-61-8

Cat. No.: VC21011880

Molecular Formula: C8H18O2S

Molecular Weight: 178.29 g/mol

* For research use only. Not for human or veterinary use.

Methional diethyl acetal - 16630-61-8

Specification

Description Methional diethyl acetal, also known as 3-(methylthio)propanal, 9CI or di-et acetal, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Methional diethyl acetal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methional diethyl acetal is primarily located in the cytoplasm. Methional diethyl acetal has a cabbage and pungent taste.
CAS No. 16630-61-8
Molecular Formula C8H18O2S
Molecular Weight 178.29 g/mol
IUPAC Name 1,1-diethoxy-3-methylsulfanylpropane
Standard InChI InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3
Standard InChI Key FKAZTVDSOBDTFU-UHFFFAOYSA-N
SMILES CCOC(CCSC)OCC
Canonical SMILES CCOC(CCSC)OCC

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